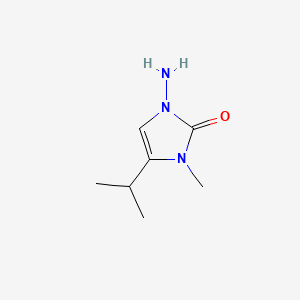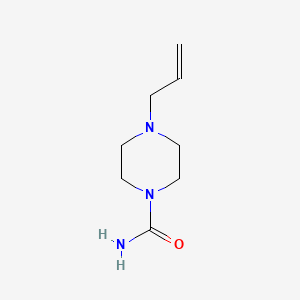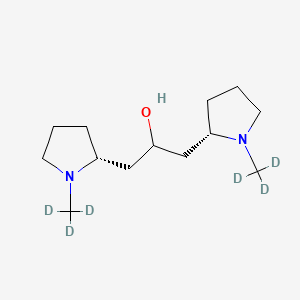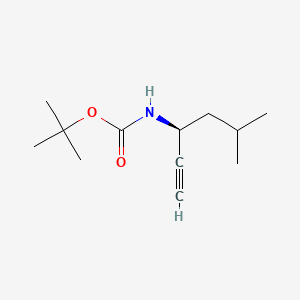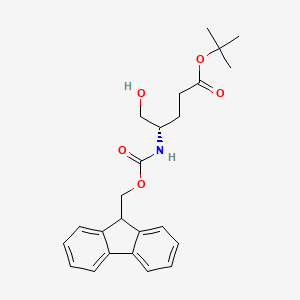
3,4,5-Trimethoxybenzyl-13C3 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethoxybenzyl-13C3 Bromide consists of a benzene ring substituted with three methoxy groups and a bromomethyl group .Physical And Chemical Properties Analysis
3,4,5-Trimethoxybenzyl-13C3 Bromide has a density of 1.4±0.1 g/cm3, a boiling point of 306.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 52.5±3.0 kJ/mol, and it has a flash point of 123.3±25.0 °C .Applications De Recherche Scientifique
Brominated Compounds in Research
Brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), are significant in environmental health research due to their occurrence as contaminants and their production during combustion processes. Their biological effects are similar to those of other halogenated compounds, leading to hepatic, dermal, and gastrointestinal toxicities. Research on these compounds helps in understanding their environmental impact, toxicology, and potential risk to human health (Mennear & Lee, 1994).
Antioxidant Activity Studies
Studies on the antioxidant activity of compounds are crucial in various fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are used to determine the antioxidant capacity of complex samples, which could be related to the research applications of compounds like "3,4,5-Trimethoxybenzyl-13C3 Bromide" in understanding oxidative stress and potential health benefits (Munteanu & Apetrei, 2021).
Environmental and Health Effects of Brominated and Mixed Halogenated Compounds
Research into the health effects of brominated and mixed halogenated compounds, such as PBDDs and PBDFs, is essential due to their similarity to other toxic compounds like polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). This research area focuses on the toxicological profile, environmental occurrence, and potential human exposure risks, which could intersect with studies on specific brominated chemicals like "3,4,5-Trimethoxybenzyl-13C3 Bromide" (Birnbaum et al., 2003).
Use of Stable Isotopes in Clinical Research
The use of stable isotopes, like the carbon-13 label in "3,4,5-Trimethoxybenzyl-13C3 Bromide," is widespread in diagnostic and clinical research. Stable isotopes offer a safe and effective way to study metabolic pathways, absorption, and bioavailability of nutrients and drugs in the human body. This application is critical for understanding the pharmacokinetics and pharmacodynamics of therapeutic compounds, potentially including "3,4,5-Trimethoxybenzyl-13C3 Bromide" (Halliday & Rennie, 1982).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3,4,5-Trimethoxybenzyl-13C3 Bromide can be achieved through the alkylation of 3,4,5-Trimethoxybenzaldehyde with a suitable alkylating agent followed by bromination of the resulting product.", "Starting Materials": [ "3,4,5-Trimethoxybenzaldehyde", "13C3 labeled alkylating agent", "Bromine", "Hydrobromic acid", "Sodium hydroxide", "Organic solvents" ], "Reaction": [ "Step 1: Alkylation of 3,4,5-Trimethoxybenzaldehyde with 13C3 labeled alkylating agent in the presence of a base such as sodium hydroxide and an organic solvent to obtain the corresponding alkylated product.", "Step 2: Purification of the alkylated product by column chromatography or recrystallization.", "Step 3: Bromination of the purified product using bromine and hydrobromic acid in an organic solvent to obtain 3,4,5-Trimethoxybenzyl-13C3 Bromide.", "Step 4: Purification of the final product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1346598-93-3 |
Formule moléculaire |
C10H13BrO3 |
Poids moléculaire |
264.092 |
Nom IUPAC |
5-(bromomethyl)-1,2,3-tri(methoxy)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3/i1+1,2+1,3+1 |
Clé InChI |
QEGDRYOJTONTLO-VMIGTVKRSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CBr |
Synonymes |
5-(Bromomethyl)-1,2,3-trimethoxy-benzene-13C3; 1-(Bromomethyl)-3,4,5-trimethoxybenzene-13C3; 5-(Bromomethyl)-1,2,3-trimethoxybenzene-13C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





